(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol
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Overview
Description
(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the cyclopentene ring.
Formation of the butenol side chain: This involves the addition of a butenol group to the cyclopentene ring through a series of reactions such as aldol condensation and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Researchers can use the compound to study various reaction mechanisms and pathways.
Biology
Biochemical studies: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Medicine
Drug development:
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.
(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
The uniqueness of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZZLGWQDSNEM-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCC1=C(CCC1(C)C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CC1=C(CCC1(C)C)C)/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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